Etoposide glucuronide
Overview
Description
Etoposide glucuronide is a glucuronidation product of Etoposide, an important anticancer agent . The glucuronidation process occurs both in vitro and in vivo . The chemical structure of Etoposide glucuronide is complex, with multiple stereocenters .
Synthesis Analysis
Etoposide glucuronide is a type of glycosylated prodrug. These prodrugs undergo enzymatic bioconversion, cleaving the prodrug to release the anticancer drug at the desired site of action . This process minimizes the toxic side effects associated with many current anticancer drugs . The presence of the carbohydrate moiety increases the aqueous solubility of the drugs, allowing for more effective treatment .Molecular Structure Analysis
The molecular structure of Etoposide glucuronide is complex, with multiple stereocenters . The structure of the aglycone moiety has been reported, but the structure of the glycoside has not been determined so far . The absolute configuration of the molecule was suggested by referring to that of D-glucose .Physical And Chemical Properties Analysis
Etoposide glucuronide has a molecular formula of C35H40O19, an average mass of 764.681 Da, and a mono-isotopic mass of 764.216370 Da .Scientific Research Applications
Etoposide Glucuronidation and Metabolism : Etoposide undergoes glucuronidation in the liver and intestines, primarily catalyzed by UDP-glucuronosyltransferase 1A1 (UGT1A1). This metabolism results in different glucuronide forms of etoposide, each with varying enzyme kinetics (Wen, Tallman, Ali, & Smith, 2007).
Impact on Pharmacokinetics : Etoposide glucuronide's formation significantly affects the pharmacokinetics of etoposide. Transporters like P-glycoprotein (P-gp/ABCB1) and multidrug resistance proteins ABCC2 (MRP2) and ABCC3 (MRP3) influence etoposide's oral availability and elimination, highlighting the importance of transporter expression in etoposide toxicity (Lagas et al., 2009).
Prodrug Mono Therapy : A glucuronide-based prodrug of etoposide has been synthesized to selectively release the active compound in necrotic tumors. This approach leverages the presence of beta-D-glucuronidase in these tumors for targeted drug delivery (Schmidt & Monneret, 2003).
Relation to Nephrotoxicity : UGT1A1 polymorphisms are associated with the toxicity profile of etoposide in treatments, particularly in cases of nephrotoxicity during platinum-etoposide therapy for small cell lung cancer (Anai et al., 2018).
Influence on Drug Efficacy and Safety : Understanding the metabolism of etoposide, including the formation of its glucuronide, is crucial for optimizing its therapeutic efficacy and minimizing adverse effects, as indicated in various studies on its clinical use, pharmacokinetics, and interactions with other drugs (Fleming, Miller, & Stewart, 1989).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40O19/c1-11-46-9-20-30(50-11)25(38)27(40)34(51-20)52-28-14-7-17-16(48-10-49-17)6-13(14)21(22-15(28)8-47-33(22)43)12-4-18(44-2)29(19(5-12)45-3)53-35-26(39)23(36)24(37)31(54-35)32(41)42/h4-7,11,15,20-28,30-31,34-40H,8-10H2,1-3H3,(H,41,42)/t11-,15+,20-,21-,22+,23+,24+,25-,26-,27-,28-,30-,31+,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCVASXWNJQAEH-HDWVWLDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC8C(C(C(C(O8)C(=O)O)O)O)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etoposide glucuronide | |
CAS RN |
100007-55-4 | |
Record name | Etoposide glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100007-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etoposide glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100007554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETOPOSIDE GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F65IJO84A1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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